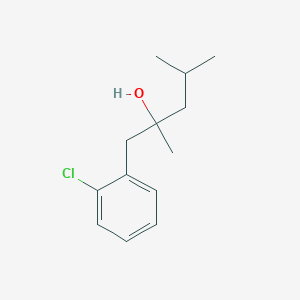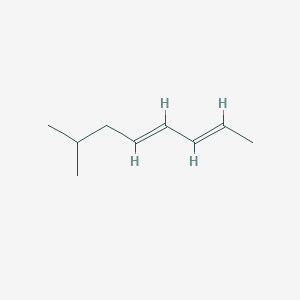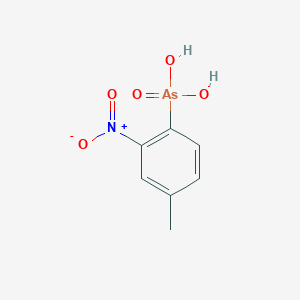![molecular formula C10H14N4S B14742398 4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 5470-55-3](/img/structure/B14742398.png)
4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a pentylsulfanyl group attached at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with appropriate reagents. The reaction typically requires refluxing in methanol in the presence of sodium methoxide . Another approach involves the use of 5-acetyl-6-amino-4-methylsulfanylpyrimidines, which are further oxidized with m-chloroperbenzoic acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for large-scale production. These methods may include the use of microwave irradiation to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide, m-chloroperbenzoic acid, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid yields methylsulfonylpyrimidines .
Applications De Recherche Scientifique
4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase (EGFR-TK), leading to the suppression of cancer cell proliferation . The compound also induces cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways .
Comparaison Avec Des Composés Similaires
4-(pentylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
5-amino-1-phenyl-1H-pyrazole-4-carboxamide: A precursor used in the synthesis of pyrazolo[3,4-d]pyrimidines.
Methylsulfonylpyrimidines: Products formed from the oxidation of pyrazolo[3,4-d]pyrimidines.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with similar biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentylsulfanyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5470-55-3 |
|---|---|
Formule moléculaire |
C10H14N4S |
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
4-pentylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H14N4S/c1-2-3-4-5-15-10-8-6-13-14-9(8)11-7-12-10/h6-7H,2-5H2,1H3,(H,11,12,13,14) |
Clé InChI |
DCLGGJNBAIXDMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCSC1=NC=NC2=C1C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


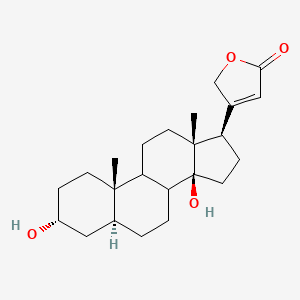

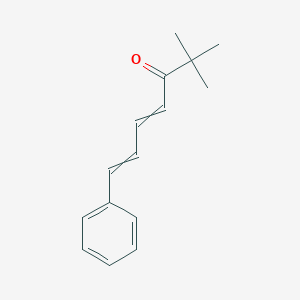
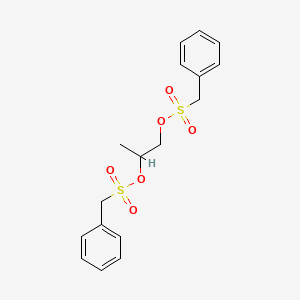
![2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]acetamide](/img/structure/B14742333.png)
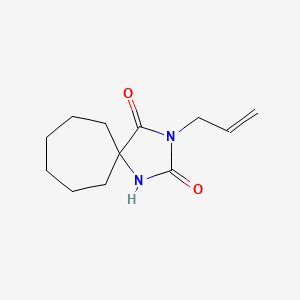
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)
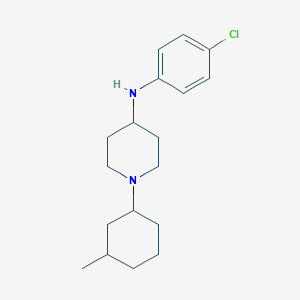

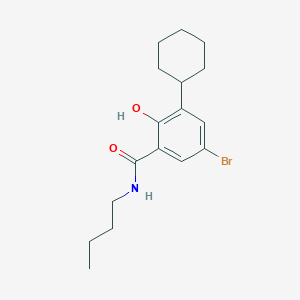
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
